molecular formula C11H14O2 B14433073 Undeca-2,10-diynoic acid CAS No. 80220-89-9

Undeca-2,10-diynoic acid

Cat. No.: B14433073
CAS No.: 80220-89-9
M. Wt: 178.23 g/mol
InChI Key: MYJISINKYQMTGC-UHFFFAOYSA-N
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Description

Undeca-2,10-diynoic acid (IUPAC name: this compound) is a medium-chain fatty acid characterized by two triple bonds at positions 2 and 10. However, the provided evidence predominantly focuses on its alkylamide derivatives, such as undeca-2E-ene-8,10-diynoic acid isobutylamide, which features a double bond at position 2 (E-configuration) and triple bonds at positions 8 and 10 (Figure 1). These compounds are secondary metabolites found in plants of the Echinacea, Anacyclus, and Chrysanthemum genera, where they contribute to pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Properties

CAS No.

80220-89-9

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

undeca-2,10-diynoic acid

InChI

InChI=1S/C11H14O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-8H2,(H,12,13)

InChI Key

MYJISINKYQMTGC-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCC#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undeca-2,10-diynoic acid typically involves organometallic coupling reactions. One common method is the coupling of terminal alkynes with alkyl halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves the extraction from Echinacea species. The roots of Echinacea purpurea and Echinacea pallida are particularly rich in this compound. The extraction process includes Soxhlet extraction using n-hexane, followed by vacuum column chromatography and medium-pressure liquid chromatography (MPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Undeca-2,10-diynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Undeca-2,10-diynoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of undeca-2,10-diynoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Alkamides derived from undeca-2,10-diynoic acid exhibit structural diversity, primarily in:

  • Chain length : Extension to dodeca- (12 carbons) or tetradeca- (14 carbons) chains.
  • Substituents : Isobutylamide, piperidide, or phenethylamide groups.
  • Bond configuration : Position and stereochemistry of double/triple bonds.

Key analogs and their features are summarized in Table 1 .

Table 1: Structural Comparison of this compound Derivatives and Analogs

Compound Name Chain Length Substituent Bond Configuration Source Plant Reference
Undeca-2E-ene-8,10-diynoic acid isobutylamide 11 carbons Isobutylamide 2E double bond, 8,10-diynoic Anacyclus pyrethrum
Dodeca-2E-ene-8,10-diynoic acid isobutylamide 12 carbons Isobutylamide 2E double bond, 8,10-diynoic Echinacea purpurea
Tetradeca-2E,4E,12Z-triene-8,10-diynoic acid isobutylamide 14 carbons Isobutylamide 2E,4E,12Z-triene, 8,10-diynoic Chrysanthemum indicum
Undeca-2E,4E-dien-8,10-diynoic acid isopentylamide 11 carbons Isopentylamide 2E,4E-diene, 8,10-diynoic Anacyclus pyrethrum
Deca-2E,4E-dienoic acid tyramide 10 carbons 4-Hydroxyphenylethylamide 2E,4E-diene Achillea ptarmica

Bioactivity Differences

  • Anticancer Activity: Tetradeca-2E,4E,12Z-triene-8,10-diynoic acid isobutylamide (from Chrysanthemum) inhibits A549 lung cancer cells at 10 μM.
  • Antioxidant Effects: Compounds with 4-hydroxyphenylethylamide groups (e.g., deca-2E,4E-dienoic acid tyramide) enhance Nrf2-ARE pathway activation, reducing oxidative stress.

Occurrence and Detection

  • Plant-Specific Production: Undeca-2E-ene-8,10-diynoic acid isobutylamide is absent in cultivated E. purpurea but present in wild E. angustifolia due to genetic variability. Misidentification of plant species (e.g., E. angustifolia vs. E. purpurea) has led to conflicting reports.
  • Seasonal Variability: In E. purpurea, alkamide concentrations peak in summer (e.g., undeca-2E,4Z-diene-8,10-diynoic acid isobutylamide), while others like dodeca-2E,4E-dienoic acid isobutylamide remain stable year-round.

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